N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide
Description
N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a carboxamide group at position 6, a benzyl substituent on the amide nitrogen, a 2-ethyl group, and a 3-methoxy group on the indazole core. The indazole scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
919108-62-6 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-benzyl-2-ethyl-3-methoxyindazole-6-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-3-21-18(23-2)15-10-9-14(11-16(15)20-21)17(22)19-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3,(H,19,22) |
InChI Key |
PDSKDFYDGAONLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Indazole Formation
The indazole core is generally synthesized via cyclization reactions starting from substituted hydrazines and appropriate aromatic precursors. Common methods include:
- Condensation of ortho-substituted aryl hydrazines with carbonyl compounds to form the indazole ring.
- Use of substituted pyrazole intermediates followed by ring closure.
Formation of the Carboxamide Group at the 6-Position
The carboxamide functionality is commonly introduced by:
- Conversion of a carboxylic acid precursor at the 6-position to the corresponding acid chloride, followed by reaction with benzylamine to yield the N-benzyl carboxamide.
- Alternatively, direct amide coupling methods using carbodiimide-based reagents (e.g., EDC·HCl) and coupling additives (HOBt, DMAP) facilitate the formation of the amide bond under mild conditions.
N-Benzylation
The benzyl group attached to the nitrogen atom in the indazole ring is introduced by:
- N-alkylation of the indazole nitrogen with benzyl halides under basic conditions.
- Alternatively, benzylamine can be used in amide coupling reactions to form the carboxamide moiety directly with the benzyl substituent.
Representative Synthetic Route Example
A plausible synthetic route based on related compounds (e.g., N-benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide) is outlined below:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of substituted indazole core | Condensation of substituted aryl hydrazine with ethyl ketone derivative | Formation of 2-ethyl-3-hydroxyindazole intermediate |
| 2 | Methoxylation at 3-position | Methylation using methyl iodide in presence of base (e.g., K2CO3) | Introduction of 3-methoxy group |
| 3 | Carboxylation at 6-position | Introduction of carboxylic acid group via directed lithiation and CO2 quenching | Formation of 6-carboxylic acid indazole |
| 4 | Activation of carboxylic acid | Conversion to acid chloride using SOCl2 or oxalyl chloride | Preparation for amide coupling |
| 5 | Amide coupling with benzylamine | Reaction with benzylamine in presence of base or coupling agents (EDC·HCl, HOBt) | Formation of N-benzyl carboxamide |
| 6 | Purification | Column chromatography or recrystallization | Pure N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide |
Analytical Data and Research Findings
- The molecular formula is C18H19N3O2 with a molecular weight approximately 313.36 g/mol.
- The compound exhibits characteristic IR absorption bands corresponding to amide carbonyl (~1650 cm⁻¹), methoxy (~2830-2950 cm⁻¹), and aromatic rings.
- NMR spectroscopy confirms the substitution pattern with signals for benzyl protons, ethyl group, methoxy protons, and indazole aromatic protons.
- Mass spectrometry typically shows a molecular ion peak consistent with the molecular weight.
Comparative Analysis with Related Compounds
| Compound | Substituents | Molecular Weight (g/mol) | Key Synthetic Differences |
|---|---|---|---|
| N-Benzyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide | 2-methyl, 3-methoxy | 295.34 | Methyl group at 2-position vs ethyl in target compound; synthesis involves methylation |
| N-Benzyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide | 2-ethyl, 3-ethoxy | 323.4 | Ethoxy group instead of methoxy; ethoxy introduced via alkylation with ethyl halides |
| This compound (target) | 2-ethyl, 3-methoxy | ~313.36 | Requires selective ethylation and methoxylation; amide coupling with benzylamine |
Summary of Key Preparation Considerations
- Regioselectivity is critical to ensure substitution at the correct positions on the indazole ring.
- Protecting groups may be necessary to prevent undesired reactions at the amide or nitrogen sites.
- Mild coupling reagents and conditions are preferred to maintain functional group integrity.
- Purification steps such as chromatography are essential for isolating the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Anticandidal Activity
Recent studies have indicated that derivatives of indazole, including N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide, exhibit significant anticandidal activity against various strains of Candida, such as C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis suggests that modifications in the indazole ring can enhance the efficacy against these fungal pathogens.
Case Study: Anticandidal Evaluation
A study evaluated a series of indazole derivatives for their activity against C. albicans, revealing that certain substitutions at the 6-position of the indazole ring significantly improved their minimum inhibitory concentrations (MICs). For example, compounds with N-substituted carboxamides demonstrated enhanced activity, with some achieving MIC values as low as 1 mM against C. albicans .
| Compound | MIC (mM) against C. albicans | Activity Type |
|---|---|---|
| 3j | 1.0 | Anticandidal |
| 3h | 1.5 | Anticandidal |
| 3k | 2.0 | Anticandidal |
Antileishmanial Activity
Indazole derivatives have also been explored for their antileishmanial properties . A study focused on synthesizing new indazole compounds and evaluating their effectiveness against Leishmania species, which are responsible for leishmaniasis.
Case Study: In Vitro Antileishmanial Testing
The synthesized compounds were tested for their inhibitory concentrations (IC50) against L. infantum, L. tropica, and L. major. The results indicated that several indazole derivatives exhibited promising activity, with IC50 values comparable to standard treatments like Glucantime.
| Compound | IC50 (µg/ml) against L. major | Reference Standard IC50 (Glucantime) |
|---|---|---|
| 4 | 5.0 | 10.0 |
| 5 | 4.5 | 10.0 |
| 6 | 6.0 | 10.0 |
Antitumor Activity
The potential of this compound as an antitumor agent has garnered attention due to its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Malignant Tumors
In a study evaluating various indazole derivatives against malignant brain tumor cells, it was found that certain compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range.
| Compound | IC50 (µM) against KNS42 Cells | Activity Type |
|---|---|---|
| 8a | 8.25 | Antitumor |
| 8b | >10 | Antitumor |
| 8c | 3.41 | Antitumor |
Mechanism of Action
The mechanism of action of N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following compounds share partial structural homology with N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide:
Table 1: Structural Comparison of Key Analogs
Key Comparative Insights
(a) Indazole vs. Benzothiazole Cores
- The indazole core in the target compound provides a bicyclic aromatic system with two adjacent nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. In contrast, benzothiazole-based analogs (e.g., from ) feature a sulfur atom in the heterocycle, which may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
(b) Substituent Effects
- Methoxy Groups: Both the target compound and the benzothiazole/chromene analogs (e.g., ) include methoxy substituents.
- Carboxamide Variations: The N-benzyl carboxamide in the target compound increases lipophilicity compared to the morpholinoethoxy-linked carboxamide in ’s indazole analog. The latter’s morpholine group may enhance water solubility, favoring pharmacokinetic profiles .
(c) Steric and Conformational Differences
Research Implications and Limitations
While direct pharmacological or biochemical data for the target compound are absent in the provided evidence, structural comparisons suggest:
- The indazole core offers a versatile scaffold for tuning steric and electronic properties.
- Substituents such as trifluoromethyl (benzothiazole analogs) or morpholinoethoxy chains (indazole analogs) provide avenues for optimizing solubility, stability, and target engagement.
- Further experimental studies are required to validate these hypotheses, particularly comparative assays measuring binding affinity, metabolic half-life, and bioavailability.
Biological Activity
N-Benzyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide is a compound belonging to the indazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine and appropriate carbonyl compounds.
- Substitution Reactions: The introduction of various substituents such as benzyl and ethyl groups is performed via alkylation reactions.
The resulting structure features a methoxy group, which enhances the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.
- Receptor Binding: It could also bind to various receptors, modulating cellular signaling pathways that contribute to its pharmacological effects.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For example, compounds related to this structure have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1 | H1975 | 5.3 |
| 2 | PC9 | 8.3 |
| 3 | HT29 | 25.8 |
These results suggest that modifications in the indazole structure can lead to enhanced anticancer properties, particularly against non-small cell lung cancer (NSCLC) .
3.2 Antifungal Activity
N-Benzyl derivatives have demonstrated antifungal properties, particularly against Candida species. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
| Compound | Strain | MIC (mM) |
|---|---|---|
| 10g | C. albicans | 1.0 |
| 10h | C. glabrata | 1.5 |
| 10i | C. tropicalis | 1.2 |
These findings indicate the potential for developing new antifungal agents based on this indazole framework .
3.3 Anti-inflammatory Activity
The anti-inflammatory effects of indazole derivatives have also been explored, with compounds exhibiting significant inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells:
| Compound | NO Production Inhibition (%) |
|---|---|
| 5 | 75% |
| 6 | 60% |
This suggests that this compound may play a role in modulating inflammatory responses .
4. Case Studies and Research Findings
Several case studies have illustrated the efficacy of N-Benzyl derivatives in various biological assays:
- Anticancer Efficacy: A study demonstrated that a series of indazole derivatives exhibited selective cytotoxicity against cancer cell lines with minimal toxicity to normal cells.
- Fungal Resistance: Research indicated that certain modifications in the chemical structure enhanced activity against miconazole-resistant strains of Candida glabrata.
- Inflammation Models: In vivo models showed that indazole derivatives significantly reduced inflammation markers in experimental arthritis models.
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
